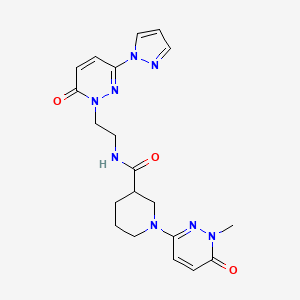![molecular formula C16H13FO2 B2881774 3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol CAS No. 477858-58-5](/img/structure/B2881774.png)
3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol is an organic compound with the molecular formula C16H13FO2 It is a derivative of chromanol, featuring a fluorophenyl group attached to the chromanol core
作用机制
Target of Action
Similar compounds have been found to target proteins such as the heat shock protein hsp 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
This interaction could potentially alter the activity of the target proteins, thereby influencing various cellular processes .
Biochemical Pathways
Given the potential target of this compound, it could be involved in pathways related to cell cycle control and signal transduction .
Result of Action
Given its potential targets, the compound could influence various cellular processes, including cell cycle control and signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol typically involves the condensation of 2-fluorobenzaldehyde with 4-chromanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases, including its role as an antioxidant.
相似化合物的比较
Similar Compounds
- 3-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-chromanol
- 3-[(E)-(4-fluorophenyl)methylidene]-4-chromanol
Uniqueness
3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .
属性
IUPAC Name |
(3E)-3-[(2-fluorophenyl)methylidene]-4H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9,16,18H,10H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYJXEUAXSRXAK-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2F)C(C3=CC=CC=C3O1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2F)/C(C3=CC=CC=C3O1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone](/img/structure/B2881691.png)
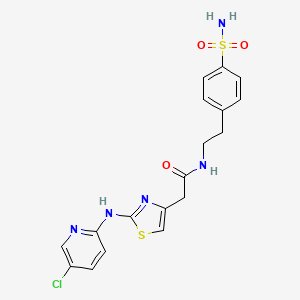
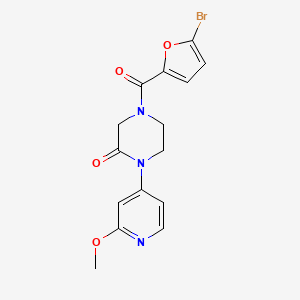
![4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B2881697.png)
![2-methanesulfonyl-N-[(2E)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2881699.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881700.png)
![8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2881703.png)
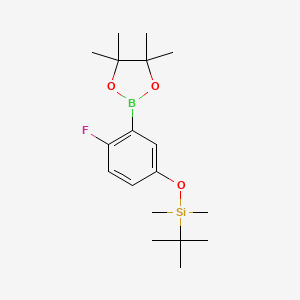

![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2881708.png)
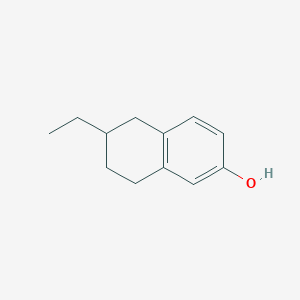
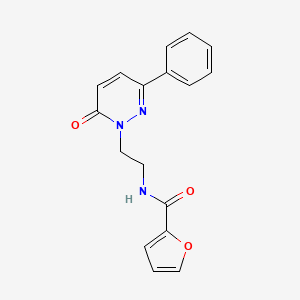
![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2881711.png)
